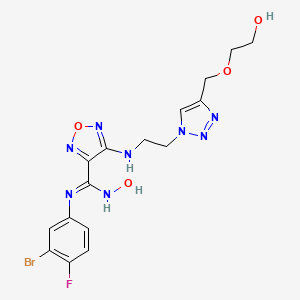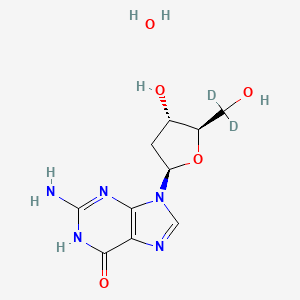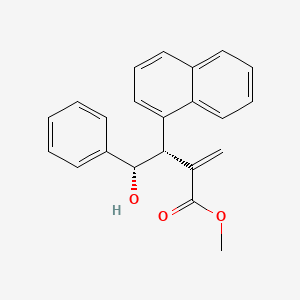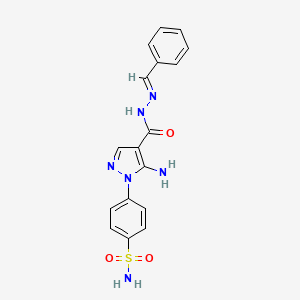
Cox-2-IN-30
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-30 is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). Cyclooxygenase-2 is an inducible enzyme that plays a significant role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective inhibition of cyclooxygenase-2 is crucial in reducing inflammation and pain without affecting cyclooxygenase-1, which is responsible for protecting the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-30 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core scaffold: This involves the construction of the central structure of the molecule through various organic reactions such as cyclization, condensation, or coupling reactions.
Functionalization: Introduction of functional groups that enhance the selectivity and potency of the compound. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired purity and yield
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions: Cox-2-IN-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially affecting the compound’s selectivity and potency.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions such as acidic, basic, or neutral environments
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution can result in various substituted derivatives .
Scientific Research Applications
Cox-2-IN-30 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Employed in research to understand the role of cyclooxygenase-2 in various biological processes, including inflammation and cancer.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, pain, and certain types of cancer.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control and analytical testing .
Mechanism of Action
Cox-2-IN-30 exerts its effects by selectively inhibiting the enzyme cyclooxygenase-2. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. This results in a reduction of inflammation and pain. The molecular targets include the active site residues of cyclooxygenase-2, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .
Comparison with Similar Compounds
Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Another selective cyclooxygenase-2 inhibitor, previously used for pain management but withdrawn due to cardiovascular risks.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for pain and inflammation with a different safety profile .
Properties
Molecular Formula |
C17H16N6O3S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-amino-N-[(E)-benzylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O3S/c18-16-15(17(24)22-20-10-12-4-2-1-3-5-12)11-21-23(16)13-6-8-14(9-7-13)27(19,25)26/h1-11H,18H2,(H,22,24)(H2,19,25,26)/b20-10+ |
InChI Key |
GROWJVVYZNHPQX-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


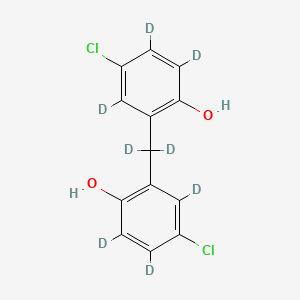

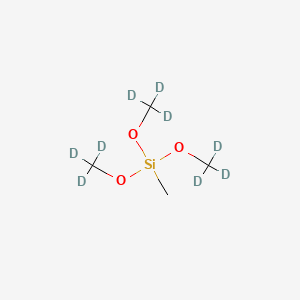
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
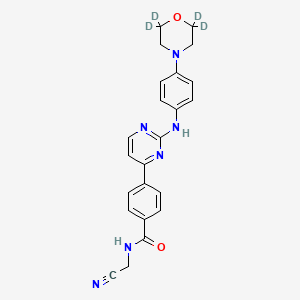
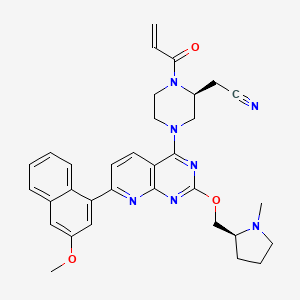
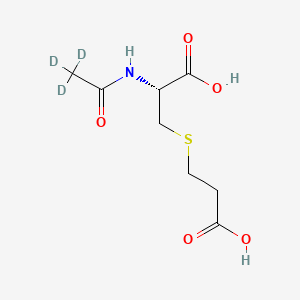
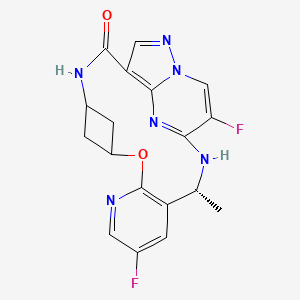
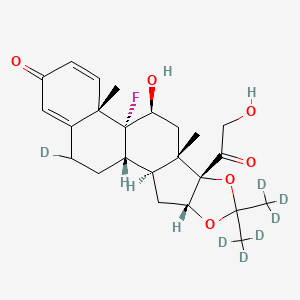
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
